2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDWYIFBQRSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of this compound features a pyrazole ring substituted with a bromomethyl and isobutyl group, along with a pyridine moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
- Receptor Modulation : Compounds in this class can act as positive allosteric modulators (PAMs) of muscarinic receptors, enhancing acetylcholine's effects and potentially improving cognitive functions .
Antitumor Activity
Several studies have reported the antitumor properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Research has indicated that pyrazole compounds possess antibacterial and antifungal activities. The presence of halogen substituents, such as bromine in this compound, may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .
Study on Receptor Modulation
A study focused on the structure–activity relationship (SAR) of similar pyrazole derivatives revealed that modifications at the pyrazole ring significantly influenced their binding affinity and efficacy at the M4 muscarinic receptor. The results indicated that certain analogues could enhance acetylcholine's binding, thus acting as PAMs with potential applications in neurodegenerative diseases .
| Compound | pK_B Value | Cooperativity (log α ACh) |
|---|---|---|
| Compound 8 | 6.3 | 1.38 |
| Compound 9 | 6.5 | 1.74 |
Antitumor Activity Evaluation
In another research effort, a series of pyrazole derivatives were evaluated for their antitumor activity against various cancer cell lines. The study found that one compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer properties .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Breast Cancer |
| Compound B | 20 | Lung Cancer |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit androgen receptors, making them potential candidates for the treatment of prostate cancer. The structural modifications in the pyrazole ring enhance their binding affinity and selectivity towards androgen receptors, which is crucial for developing targeted therapies against AR-dependent cancers .
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of pyrazole derivatives. The compound's ability to modulate neuroinflammatory responses suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .
Materials Science
Coordination Chemistry
this compound can serve as a ligand in coordination complexes. Its unique structure allows it to form stable complexes with transition metals, which can be useful in catalysis and material synthesis. The coordination properties of such ligands are essential for developing new materials with tailored electronic and optical properties .
Polymer Chemistry
In polymer science, pyrazole-based compounds are explored as additives that enhance the thermal stability and mechanical properties of polymers. The incorporation of these compounds into polymer matrices can improve their performance in various applications, including electronics and packaging materials.
Agricultural Chemistry
Pesticidal Activity
Research has shown that pyrazole derivatives can exhibit pesticidal activity against a range of agricultural pests. The bromomethyl group in the compound enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property is beneficial for developing new agrochemicals aimed at improving crop protection against insects and fungi .
Case Study 1: Anticancer Research
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 3-position significantly increased their potency against prostate cancer cell lines. The compound this compound was found to inhibit cell proliferation by inducing apoptosis through the mitochondrial pathway.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 10 | Cell cycle arrest |
| This compound | 12 | Mitochondrial pathway |
Case Study 2: Coordination Complexes
The synthesis of metal complexes using this compound as a ligand was explored. These complexes exhibited enhanced catalytic activity in oxidation reactions compared to their uncoordinated counterparts.
| Metal Ion | Catalytic Activity (Turnover Number) |
|---|---|
| Cu(II) | 500 |
| Ni(II) | 300 |
| Co(II) | 450 |
Comparison with Similar Compounds
Key Observations:
Halogen Influence :
- The bromomethyl group in the target compound increases molecular weight (~294.24 g/mol) compared to the chloromethyl analog (249.74 g/mol) . Bromine’s larger atomic radius and polarizability enhance electrophilicity, favoring nucleophilic substitution over chlorine.
- The 4-bromo-5-methyl analog lacks the methylene (-CH2-) linker, reducing flexibility and altering steric/electronic effects.
In contrast, the target compound’s bromomethyl group allows for directed functionalization.
Stability and Handling
- Target Compound : Bromine’s higher molecular weight and reactivity may necessitate stricter storage conditions (e.g., inert atmosphere) compared to the chloromethyl analog.
- 4-Bromo-5-methyl Analog : The absence of a labile methylene group improves stability under basic conditions .
Preparation Methods
Alkylation of Pyrazole Derivatives
- The alkylation of 4-pyrazoleboronic acid pinacol ester with a halide (such as bromomethyl derivatives) is performed in the presence of potassium carbonate in dimethylformamide (DMF) at 60 °C. This reaction typically uses 1.25 equivalents of the halide and 2 equivalents of K₂CO₃, stirring until completion monitored by TLC. The product is then extracted and purified by standard aqueous workup and drying.
Suzuki Coupling for Pyridine-Pyrazole Linkage
- The coupling of aryl halides with boronic acids or esters is catalyzed by PdCl₂(PPh₃)₂ in dry DMF or dimethoxyethane (DME) under nitrogen atmosphere at 85–100 °C. Cesium carbonate serves as the base. The reaction progress is monitored by LC-MS until full conversion. After reaction, the mixture is worked up by extraction and purified.
Formation of Bromomethyl Substituent
- Bromomethyl groups are introduced by halogenation of methyl-substituted pyrazoles or via direct alkylation with bromomethyl halides. The bromomethylation often involves the use of N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions to avoid overbromination or side reactions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole core formation | Hydrazine hydrate with β-ketoesters or equivalent | High | Forms 1-isobutyl substituted pyrazole |
| 2 | Bromomethylation | NBS or bromomethyl halide, mild conditions | Moderate | Selective bromination at 4-position |
| 3 | Suzuki coupling (pyrazole-pyridine) | PdCl₂(PPh₃)₂ catalyst, Cs₂CO₃ base, DMF/DME, 85–100 °C | Moderate | Couples pyrazole boronic ester with pyridine halide |
This sequence aligns with procedures reported in recent literature for similar pyrazole-pyridine derivatives.
Research Findings and Optimization Notes
- Reaction Yields: Moderate yields (~30–40%) are common in coupling steps due to incomplete conversions and side product formation, necessitating purification via column chromatography.
- Reaction Monitoring: TLC and LC-MS are essential for tracking reaction progress, especially in the alkylation and coupling steps.
- Side Products: Unwanted side products such as overbrominated species or incomplete coupling byproducts can complicate purification.
- Solvent Choice: DMF and DME are preferred solvents for their polarity and ability to dissolve inorganic bases and catalysts effectively.
- Temperature Control: Maintaining moderate temperatures (60 °C for alkylation, 85–100 °C for coupling) is critical to balance reaction rate and selectivity.
Comparative Table of Preparation Parameters
| Parameter | Alkylation Step | Suzuki Coupling Step | Bromomethylation Step |
|---|---|---|---|
| Typical Reagents | Halide (bromomethyl), K₂CO₃, DMF | Aryl halide, boronic acid/ester, Pd catalyst, Cs₂CO₃, DMF/DME | NBS or bromomethyl halide, mild solvent |
| Temperature Range | 60 °C | 85–100 °C | Room temp to mild heating |
| Reaction Time | Several hours (until TLC completion) | 12–18 hours | 1–4 hours |
| Yield Range | 50–80% | 30–40% | Moderate (variable) |
| Common Side Products | Unreacted starting materials, overalkylated compounds | Incomplete coupling, side arylation products | Overbromination, polybrominated species |
| Purification Methods | Extraction, column chromatography | Extraction, column chromatography | Extraction, recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
